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Compound of Interest

Compound Name: Homoferreirin

Cat. No.: B191428

This guide provides an in-depth technical overview of the core spectroscopic techniques—
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)
Spectroscopy—as they apply to the structural characterization of the isoflavanone,
Homoferreirin. Intended for researchers, scientists, and professionals in drug development,
this document synthesizes established analytical principles with practical, field-proven insights.

While a complete set of primary experimental spectra for Homoferreirin is not consolidated in
publicly accessible literature, this guide will leverage data from the closely related analogue,
5,7-dihydroxy-3',4'-dimethoxyflavone, to explain the expected spectroscopic features of
Homoferreirin. By comparing the known data of the flavone with the structural distinctions of
the isoflavanone, we can predict and interpret the spectroscopic fingerprint of Homoferreirin
with high confidence.

Introduction to Homoferreirin

Homoferreirin (5,7-dihydroxy-3',4'-dimethoxyisoflavanone) is an isoflavonoid, a class of
secondary metabolites known for their presence in various plants, including chickpeas (Cicer
arietinum)[1]. Isoflavonoids are of significant interest in medicinal chemistry and drug discovery
due to their wide range of biological activities. The precise structural confirmation of such
molecules is paramount, and this is achieved through a combination of spectroscopic methods.
Each technique provides a unique piece of the structural puzzle: NMR reveals the carbon-
hydrogen framework, MS determines the molecular mass and elemental composition, and UV-
Vis spectroscopy offers insight into the electronic conjugated system.
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Below is the chemical structure of Homoferreirin, with atom numbering used for spectroscopic
assignments throughout this guide.

Caption: Structure of Homoferreirin with [IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of
organic molecules. By analyzing the chemical shifts, coupling constants, and integrations in *H
NMR, and the chemical shifts in 3C NMR, the complete carbon-hydrogen framework can be
established. Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are then
used to confirm connectivity.

Field-Proven Protocol for NMR Analysis of Isoflavonoids

o Sample Preparation: Dissolve 5-10 mg of the purified isoflavonoid in approximately 0.6 mL of
a deuterated solvent (e.g., DMSO-ds, CDCIs, or Methanol-d4). The choice of solvent is
critical; DMSO-de is often preferred for its ability to dissolve a wide range of polar
compounds and to reveal exchangeable protons (like -OH groups).

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition: Acquire spectra on a high-field NMR spectrometer (=400 MHz for *H) to
ensure adequate signal dispersion[2]. Standard experiments include:

o

'H NMR: Provides information on proton environments and their neighboring protons.
o 13C NMR: Determines the number and type of carbon atoms (e.g., C, CH, CHz, CHs).

o 2D COSY (Correlation Spectroscopy): ldentifies proton-proton couplings (J-coupling),
revealing which protons are adjacent to each other.

o 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton
and carbon atoms.

o 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds, which is crucial for connecting different parts of the
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molecule.

Data Analysis: From a Flavone Analogue to
Homoferreirin

To predict the NMR spectrum of Homoferreirin, we will analyze the published data for 5,7-
dihydroxy-3',4'-dimethoxyflavone[3]. The key structural difference is the C2-C3 single bond in
Homoferreirin (an isoflavanone) versus the C2-C3 double bond in the flavone.

Table 1. Experimental NMR Data for 5,7-dihydroxy-3',4'-dimethoxyflavone[3]
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. 'H NMR (6, ppm,
Position Lo . 3C NMR (0, ppm)
Multiplicity, J in Hz)

2 - 148.9
3 6.94 (s) 135.7
4 - 176.7
5 - 160.8
6 6.71 (d, J=2.0) 97.5
7 - 164.0
8 6.95 (d, J=2.0) 96.4
9 - 151.5
10 - 107.7
1 - 120.6
2 7.54 (d, J=2.0) 134.9
3 - 116.8
4 - 160.4
5' 7.22 (d, J=8.0) 116.8
6' 7.56 (dd, J=8.0, 2.0) 134.9
3'-OCHs 3.92 (s) 56.0
4'-OCHs 3.93 (s) 56.1
5-OH 12.9 (s)

7-OH (Not reported)

Predicted NMR Data for Homoferreirin

The saturation of the C2-C3 bond in Homoferreirin introduces significant changes:

o Chirality: C3 becomes a chiral center.
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 Aliphatic Protons: C2 and C3 are now sp? hybridized. The protons on these carbons (H-2
and H-3) will appear in the upfield (aliphatic) region of the *H NMR spectrum, typically
between 6 3.0 and 5.5 ppm.

o Splitting Pattern: The H-2 and H-3 protons will form a characteristic AXM or ABX spin
system. H-3 will appear as a double of doublets (dd) due to coupling with the two non-
equivalent geminal protons at C-2. The C-2 protons will appear as two separate double of
doublets.

e Carbon Shifts: The C2 and C3 signals in the 33C NMR spectrum will shift upfield significantly,
appearing around & 70-80 ppm (for C2, attached to oxygen) and & 40-50 ppm (for C3).

Table 2: Predicted NMR Data for Homoferreirin
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Predicted *H NMR

(3, ppm,
Multiplicity)

Position

Predicted **C NMR
(5, ppm)

Rationale for
Prediction

2 ~4.5-5.0 (2H, m)

Change from sp2 to
sp3 carbon attached to
oxygen (O-1). Protons

are diastereotopic.

3 ~3.5-4.0 (1H, m)

Change from sp? to
sp3 carbon. Becomes

a chiral center.

~195

Carbonyl carbon in an
isoflavanone is slightly
shielded compared to

a flavone's CA4.

6 ~6.0 (1H, d)

A-ring protons remain
aromatic but may shift
slightly upfield due to

loss of extended

conjugation.

8 ~6.1 (1H, d)

Meta-coupled protons
in the resorcinol A-

ring.

B-Ring Protons ~6.8-7.2

~110-150

B-ring protons remain
in the aromatic region
with a typical

substitution pattern.

Methoxy Protons ~3.8 (6H, s)

Methoxy groups are

largely unaffected.

5-OH ~12.0 (s)

The chelated hydroxyl
proton remains

strongly deshielded.
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Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, which
are critical pieces of information for identification. High-resolution mass spectrometry (HRMS)
can determine the mass with enough accuracy to predict a unique molecular formula. Tandem
MS (MS/MS) fragments the molecule to provide structural clues.

Field-Proven Protocol for ESI-MS Analysis

Electrospray lonization (ESI) is a soft ionization technique well-suited for analyzing flavonoids
and isoflavonoids, as it typically produces an intact molecular ion ([M+H]* in positive mode or
[M-H]~ in negative mode)[4].

o Sample Preparation: Prepare a dilute solution of the compound (~1-10 pg/mL) in a suitable
solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) for
positive mode or ammonia for negative mode to promote ionization.

e Infusion: Introduce the sample into the ESI source via direct infusion or through an LC
system (LC-MS). LC-MS is preferred for analyzing complex mixtures[5].

» Data Acquisition:

o Full Scan MS: Acquire a full scan spectrum to identify the protonated ([M+H]*) or
deprotonated ([M-H]~) molecular ion. For Homoferreirin (C17H1606), the expected exact
mass is 316.0947 g/mol . The [M+H]* ion would be at m/z 317.0947.

o Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to collision-
induced dissociation (CID) to generate fragment ions.

Predicted Fragmentation of Homoferreirin

The fragmentation of flavonoids in MS/MS is well-characterized and primarily involves Retro-
Diels-Alder (RDA) reactions in the C-ring, as well as losses of small neutral molecules like CO,
H20, and methyl groups.
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Caption: Predicted ESI-MS/MS fragmentation pathway for Homoferreirin.
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The key fragmentation would involve the cleavage of the C-ring, leading to ions corresponding
to the A-ring and B-ring moieties. The most informative fragments would arise from the B-ring
(m/z 151), representing the 3,4-dimethoxyphenyl group, and its subsequent fragmentation
through loss of a methyl radical and carbon monoxide.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions,
which corresponds to electronic transitions within the molecule. For flavonoids, the spectrum is
characteristic of the conjugated system formed by the A and B rings with the pyrone (or
pyranone) C-ring.

Field-Proven Protocol for UV-Vis Analysis

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent,
typically methanol or ethanol.

o Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using
a dual-beam UV-Vis spectrophotometer.

e Use of Shift Reagents: To gain more structural information, spectra can be recorded after the
addition of specific reagents (e.g., NaOH, AICl3, NaOAc). The resulting bathochromic (red) or
hypsochromic (blue) shifts indicate the presence and position of free hydroxyl groups.

Predicted UV-Vis Spectrum of Homoferreirin

The UV spectra of flavonoids typically show two major absorption bands:
e Band I: (300-380 nm) corresponds to the B-ring cinnamoyl system.
e Band II: (240-280 nm) corresponds to the A-ring benzoyl system.

The published data for 5,7-dihydroxy-3',4'-dimethoxyflavone shows absorption maxima (Amax)
at 337, 262, and 243 nm|3].

For Homoferreirin, the conjugation between the B-ring and the C-ring carbonyl group is
broken due to the saturated C2-C3 bond. This leads to a predictable change in the UV-Vis
spectrum:
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» Band | will be absent or significantly blue-shifted. The spectrum will no longer resemble a
highly conjugated chalcone or flavone system.

o Band Il will remain. The spectrum will be dominated by the absorption of the A-ring system,
which is essentially a substituted acetophenone.

Therefore, Homoferreirin is expected to exhibit a strong absorption maximum around 270-290
nm, with a shoulder or a second maximum near 310-330 nm, which is characteristic of

isoflavanones.

Integrated Spectroscopic Workflow

The definitive structural elucidation of a natural product like Homoferreirin relies not on a
single technique, but on the logical integration of data from all methods. The workflow below

illustrates this interdependent process.

Purified Compound

Identify Core Chromophore Assign Substructures
(Isoflavanone) (A-ring, B-ring, C-ring)

Determine Molecular Formula Confirm Connectivity
(e.g., C17H1606) (HMBC, COSY)

Propose Final Structure

Click to download full resolution via product page
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Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The structural characterization of Homoferreirin is a clear example of the synergy between
modern spectroscopic techniques. While primary experimental data for this specific molecule is
sparse, a robust and confident structural assignment can be achieved by applying fundamental
principles of spectroscopy and by leveraging data from closely related, well-characterized
analogues. The predicted NMR, MS, and UV-Vis data presented in this guide provide a
comprehensive spectroscopic fingerprint for Homoferreirin, offering a valuable resource for
researchers in natural product chemistry and drug development. Every protocol and
interpretation outlined herein is designed to be a self-validating system, grounded in
established scientific expertise.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03015a
https://amanote.com/research/-pdf-isolation-characterization-and-structural-elucidation-of-new-amino-acids-from-bottromycin-a-by-shoshiro-nakamura-takeo-chikaike-hiroshi-yonehara-and-hamao-umezawa-amanote-2895471
https://webbook.nist.gov/cgi/cbook.cgi?ID=C492411&Type=Mass-Spec&Index=0
https://webbook.nist.gov/cgi/cbook.cgi?ID=14838-15-4&Type=MASS
https://www.benchchem.com/product/b191428?utm_src=pdf-custom-synthesis
https://hmdb.ca/metabolites/HMDB0030111
https://pmc.ncbi.nlm.nih.gov/articles/PMC8457731/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8457731/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8457731/
https://www.researchgate.net/publication/281876547_Studies_on_the_Isolation_of_5_7-dihydroxy-3_4-Dimethoxy_Flavone_from_the_Leaves_of_Cassia_alata
https://www.mdpi.com/1420-3049/27/7/2200
https://pubmed.ncbi.nlm.nih.gov/14563398/
https://pubmed.ncbi.nlm.nih.gov/14563398/
https://www.benchchem.com/product/b191428#homoferreirin-spectroscopic-data-nmr-ms-uv-vis
https://www.benchchem.com/product/b191428#homoferreirin-spectroscopic-data-nmr-ms-uv-vis
https://www.benchchem.com/product/b191428#homoferreirin-spectroscopic-data-nmr-ms-uv-vis
https://www.benchchem.com/product/b191428#homoferreirin-spectroscopic-data-nmr-ms-uv-vis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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